2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide
Description
Historical Context of Oxadiazole Derivatives in Medicinal Chemistry Research
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Ferdinand Tiemann and Paul Krüger through a 1,3-dipolar cycloaddition between nitriles and nitrile oxides. Despite its early discovery, widespread interest in its pharmacological potential emerged only in the mid-20th century. A pivotal milestone was the introduction of Oxolamine in the 1960s, the first commercial drug featuring a 1,2,4-oxadiazole ring, which was marketed as a cough suppressant. This breakthrough underscored the heterocycle’s bioisosteric versatility, enabling it to mimic ester and amide functionalities while offering superior metabolic stability.
The dihydropyridine (DHP) scaffold, by contrast, gained prominence in the 1970s with the development of calcium channel blockers such as nifedipine. DHPs are characterized by their redox-active 1,4-dihydropyridine ring, which facilitates interactions with voltage-gated ion channels. The integration of oxadiazole and DHP motifs represents a deliberate effort to merge the pharmacokinetic advantages of both systems.
Significance of Multi-Heterocyclic Systems in Drug Discovery Paradigms
Multi-heterocyclic systems, such as the oxadiazole-dihydropyridine-acetamide conjugate, leverage synergistic interactions between distinct pharmacophores to enhance target engagement and reduce off-target effects. Key advantages include:
- Bioisosteric Replacement : The 1,2,4-oxadiazole ring serves as a stable surrogate for labile ester or amide groups, mitigating hydrolysis in physiological environments.
- Diverse Binding Modes : The dihydropyridine core contributes conformational flexibility and π-stacking capabilities, while the acetamide group enables hydrogen bonding with biological targets.
Table 1 summarizes the pharmacological roles of individual motifs in the hybrid molecule:
Current Research Landscape for Dihydropyridine-Oxadiazole-Acetamide Conjugates
Recent studies have focused on optimizing the spatial arrangement and substituent patterns of these hybrids. For instance:
- The 3,4-dimethoxyphenyl group at the oxadiazole C3 position enhances lipophilicity and aryl hydrocarbon receptor (AhR) affinity, potentially aiding blood-brain barrier penetration.
- The 2-methylphenyl acetamide moiety may confer selectivity toward kinase or protease targets due to steric and electronic effects.
Table 2 highlights recent advances in analogous conjugates:
| Hybrid System | Target Pathway | Key Findings | Source |
|---|---|---|---|
| Oxadiazole-DHP | COX-2 inhibition | 10-fold selectivity over COX-1 | |
| Acetamide-DHP | HDAC inhibition | IC~50~ = 0.8 μM (HDAC6) |
Properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15-7-4-5-9-18(15)25-21(29)14-28-12-6-8-17(24(28)30)23-26-22(27-33-23)16-10-11-19(31-2)20(13-16)32-3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQGUCXUHUWKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Dimethoxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.
Construction of the Pyridinone Moiety: This could be synthesized through condensation reactions involving appropriate precursors.
Final Coupling: The final step would involve coupling the intermediate products to form the target compound, possibly using amide bond formation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be susceptible to oxidation reactions, especially at the methoxy groups.
Reduction: Reduction reactions could target the oxadiazole ring or the pyridinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthetic Route
- Preparation of Precursors : Initial synthesis begins with the formation of 3,4-dimethoxybenzaldehyde.
- Cyclization : The aldehyde is reacted with hydrazine to form the oxadiazole ring.
- Final Modifications : Subsequent reactions introduce the dihydropyridine structure and the acetamide group.
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:
- Electrophilic Substitution : The aromatic rings can undergo nitration or halogenation.
- Reduction/Oxidation Reactions : It can be transformed into different derivatives through oxidation or reduction processes.
Biological Activities
Research indicates that this compound exhibits promising biological properties:
- Antimicrobial Activity : Studies have shown efficacy against various bacterial strains.
- Anticancer Properties : The oxadiazole moiety has been linked to significant anticancer activity through mechanisms involving apoptosis induction in cancer cells.
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis |
Medical Applications
Due to its structural characteristics, the compound is being explored as a potential therapeutic agent:
- Drug Development : Its unique interactions with biological targets make it a candidate for developing new drugs for cancer and infectious diseases.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on breast cancer cells revealed that it significantly inhibited cell proliferation and induced apoptosis. The mechanism was attributed to the interaction between the oxadiazole ring and cellular enzymes critical for cancer cell survival.
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of this compound were tested against multiple bacterial strains, demonstrating substantial antibacterial activity comparable to standard antibiotics. The results suggest that modifications to the oxadiazole ring enhance its bioactivity.
Mechanism of Action
The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or nucleic acids.
Comparison with Similar Compounds
Pharmacopeial Acetamide Derivatives ()
Compounds listed in the Pharmacopeial Forum (e.g., m, n, o) share acetamide backbones but differ in substituents and core structures. For example:
- Compound m : Features a hexan chain with hydroxy and diphenyl groups, suggesting peptide-like characteristics.
- Compound n: Includes stereochemical variations (R/S configurations) and a 2,6-dimethylphenoxy group, which may alter solubility and target selectivity.
Fentanyl Analogs ()
Ortho-methylphenyl acetamide derivatives like ortho-Methylacetylfentanyl (N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide) share the N-(2-methylphenyl)acetamide moiety. However, their piperidine-phenethyl core is characteristic of opioid receptor agonists.
Key Differences :
- The target compound lacks the piperidine ring critical for opioid activity, reducing the likelihood of µ-opioid receptor binding.
- The oxadiazole and dihydropyridinone groups may redirect activity toward non-opioid targets (e.g., kinases or ion channels) .
Acetamide Derivatives with Diverse Substituents ()
Examples include:
- 2-Chloro-N-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide : Chloro and methoxy substituents may confer electron-withdrawing and donating effects, respectively.
- N~1~,N~1~-Dibenzyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide: Sulfonyl groups enhance polarity, contrasting with the target compound’s lipophilic dimethoxyphenyl group.
Data Tables
Table 1: Structural Comparison of Acetamide Derivatives
| Compound Class | Core Structure | Key Substituents | Potential Biological Targets |
|---|---|---|---|
| Target Compound | Oxadiazole + Dihydropyridinone | 3,4-Dimethoxyphenyl, 2-methylphenyl | Kinases, Ion Channels |
| Pharmacopeial Compounds (m,n,o) | Hexan chain + Phenyl groups | Hydroxy, Diphenyl, Stereochemical variants | Enzymes, Peptide Receptors |
| Fentanyl Analogs | Piperidine + Phenethyl | N-(2-Methylphenyl)acetamide | Opioid Receptors |
| Sulfonyl/Chloro Derivatives | Benzamide/Sulfonamide | Chloro, Methoxy, Sulfonyl | Metabolic Enzymes, Transporters |
Table 2: Substituent Effects on Properties
Biological Activity
The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide is a complex organic molecule that integrates the oxadiazole and dihydropyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique arrangement of functional groups that contribute to its biological activity. The presence of the oxadiazole ring is significant for its pharmacological properties, as it is known to enhance metabolic stability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzymatic Activity : The oxadiazole moiety can inhibit enzymes that are critical for the survival and proliferation of pathogens.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by activating specific signaling cascades.
- Disruption of Cell Membrane Integrity : Its interaction with bacterial membranes can lead to cell lysis.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.25 µg/mL against Mycobacterium tuberculosis strains, demonstrating potent anti-tubercular activity .
Anticancer Activity
Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
| MCF7 (Breast) | 43.4 |
These values indicate that the compound has potential as an anticancer agent, with varying efficacy depending on the type of cancer .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may reduce pro-inflammatory cytokine production in vitro, which could be beneficial in treating inflammatory diseases.
Study 1: Antitubercular Activity
In a study focused on oxadiazole derivatives, the compound demonstrated excellent metabolic stability with a half-life () of approximately 1.63 hours and a peak plasma concentration () of 2503.25 ng/mL after administration . This study highlighted its potential for further development as an antitubercular drug.
Study 2: Anticancer Efficacy
Another investigation assessed the cytotoxic effects of various derivatives of oxadiazole on cancer cell lines. The results revealed that compounds similar to the target molecule exhibited significant inhibition rates against HCT116 and T47D cells, suggesting a promising avenue for cancer therapy .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how are reaction conditions optimized?
The synthesis involves two key steps: (1) formation of the 1,2,4-oxadiazole ring and (2) coupling with the 2-oxo-1,2-dihydropyridine-acetamide backbone. Evidence from analogous syntheses (e.g., 1,2,4-oxadiazole derivatives in and ) suggests:
- Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux in DMF or ethanol, catalyzed by EDCI/HOBt .
- Coupling Reaction : Use of potassium carbonate in DMF for nucleophilic substitution between chloroacetamide intermediates and pyridinone derivatives, monitored by TLC .
- Optimization : Adjusting solvent polarity (DMF vs. THF), temperature (room temp vs. 60°C), and stoichiometry (1.5 eq. of chloroacetylated intermediates) to enhance yield .
Advanced: How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?
Molecular docking and MD simulations are critical:
- Target Selection : Prioritize kinases or receptors with known affinity for oxadiazole/acetamide motifs (e.g., PARP or HDACs) .
- Docking Workflow : Use AutoDock Vina to model the compound’s binding to active sites, focusing on hydrogen bonding (acetamide NH, oxadiazole N-atoms) and π-π stacking (3,4-dimethoxyphenyl group) .
- Validation : Compare results with experimental IC50 values from kinase inhibition assays .
Basic: What spectroscopic and analytical techniques are essential for characterization?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridinone C=O at ~165 ppm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~475).
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: What strategies resolve low yields during oxadiazole ring formation?
Common challenges include incomplete cyclization or side reactions. Solutions include:
- Catalyst Screening : Transition metals (e.g., ZnCl2) or microwave-assisted synthesis to accelerate cyclocondensation .
- Solvent Optimization : Replace DMF with toluene for azeotropic removal of water .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Data Contradiction: How to address discrepancies in reported biological activities of similar acetamide-oxadiazole derivatives?
Discrepancies often arise from structural variations or assay conditions:
- Structural Comparisons : Compare substituent effects (e.g., 3,4-dimethoxyphenyl vs. 4-bromophenyl in vs. ). Methoxy groups enhance solubility but may reduce membrane permeability .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and controls (e.g., doxorubicin) to validate anticancer activity claims .
Mechanism: What is the hypothesized mechanism for this compound’s potential hypoglycemic activity?
Based on structurally related thiazolidinedione derivatives :
- PPAR-γ Agonism : The oxadiazole ring mimics thiazolidinedione’s electron-deficient core, potentially activating PPAR-γ to regulate glucose metabolism.
- In Vivo Validation : Administer 50–100 mg/kg/day in diabetic rodent models, monitoring blood glucose and liver enzymes (ALT/AST) .
Advanced: How does the 2-methylphenyl group influence pharmacokinetic properties?
- Lipophilicity : The 2-methyl group increases logP, enhancing blood-brain barrier penetration but risking hepatotoxicity .
- Metabolism : CYP450 (e.g., CYP3A4) demethylation of the 3,4-dimethoxyphenyl group may generate reactive metabolites; assess via liver microsome assays .
Toxicity: What in vivo models are suitable for preliminary safety profiling?
- Acute Toxicity : OECD Guideline 423 in Wistar rats (dose range: 300–2000 mg/kg), monitoring mortality, organ weight, and histopathology .
- Subchronic Studies : 28-day repeated dosing (50–200 mg/kg) with hematological/biochemical profiling (e.g., creatinine, bilirubin) .
Structural Optimization: How can SAR guide the design of more potent analogs?
- Oxadiazole Modifications : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Acetamide Chain : Introduce sulfonamide or urea linkers to improve water solubility .
Data Reproducibility: How to ensure consistency in biological assays across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
